molecular formula C4H10ClO4P B13696366 4-Chlorobutyl Dihydrogen Phosphate

4-Chlorobutyl Dihydrogen Phosphate

Cat. No.: B13696366
M. Wt: 188.55 g/mol
InChI Key: XRRPMRIWNAFKJS-UHFFFAOYSA-N
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Description

4-Chlorobutyl Dihydrogen Phosphate is an organophosphate compound that contains a phosphate group attached to a 4-chlorobutyl chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both a phosphate group and a chlorinated alkyl chain makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobutyl Dihydrogen Phosphate typically involves the reaction of 4-chlorobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chlorobutanol+Phosphoric Acid4-Chlorobutyl Dihydrogen Phosphate+Water\text{4-Chlorobutanol} + \text{Phosphoric Acid} \rightarrow \text{this compound} + \text{Water} 4-Chlorobutanol+Phosphoric Acid→4-Chlorobutyl Dihydrogen Phosphate+Water

The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.

    Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphates.

Scientific Research Applications

4-Chlorobutyl Dihydrogen Phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobutyl Dihydrogen Phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chlorobutyl chain can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutyl Phosphate: Similar structure but lacks the dihydrogen phosphate group.

    Butyl Dihydrogen Phosphate: Similar structure but lacks the chlorine atom.

    4-Chlorobutyl Phosphonate: Contains a phosphonate group instead of a phosphate group.

Uniqueness

4-Chlorobutyl Dihydrogen Phosphate is unique due to the presence of both a chlorinated alkyl chain and a dihydrogen phosphate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The presence of the chlorine atom also enhances its reactivity compared to non-chlorinated analogs.

Properties

Molecular Formula

C4H10ClO4P

Molecular Weight

188.55 g/mol

IUPAC Name

4-chlorobutyl dihydrogen phosphate

InChI

InChI=1S/C4H10ClO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8)

InChI Key

XRRPMRIWNAFKJS-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)COP(=O)(O)O

Origin of Product

United States

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